Cephalosporin C

Description

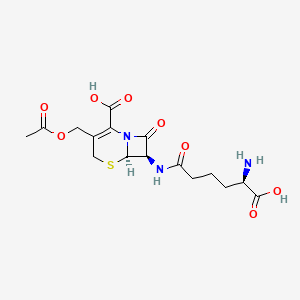

Structure

3D Structure

Propriétés

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIDJSKDBPKTQ-GLXFQSAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960427 |

Source

|

| Record name | Cephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-24-5, 11111-12-9, 39879-21-5 |

Source

|

| Record name | Cephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalosporin C [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOSPORIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Antibiotic: A Technical Guide to the Discovery of Cephalosporin C by Giuseppe Brotzu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal discovery of Cephalosporin (B10832234) C by the Italian scientist Giuseppe Brotzu. It details his initial observations, the isolation of the producing microorganism, and the subsequent characterization of this pivotal antibiotic, laying the groundwork for a new class of beta-lactam therapeutics. The guide further explores the crucial role of researchers at the University of Oxford in isolating and identifying the active compound.

Executive Summary

In 1945, Giuseppe Brotzu, a professor of hygiene and rector of the University of Cagliari, made a groundbreaking observation that led to the discovery of a new class of antibiotics.[1] He noted the apparent self-purification of seawater near a sewage outfall in Cagliari, Sardinia, despite contamination with pathogenic bacteria like Salmonella typhi, the causative agent of typhoid fever which was endemic in the area.[1] This led him to hypothesize the existence of microorganisms producing antibiotic substances. His subsequent research resulted in the isolation of a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), which produced a substance with significant antibacterial activity.[1][2] Lacking the resources for further purification and characterization, Brotzu shared his findings and a culture of the fungus with Sir Howard Florey at the University of Oxford in 1948.[2] A team at Oxford, including Edward P. Abraham and Guy Newton, ultimately isolated the active compound, Cephalosporin C, in 1953.[1]

Brotzu's Pioneering Research in Sardinia

Initial Observation and Hypothesis

Brotzu's investigation began with the observation that despite the discharge of raw sewage into the sea, swimmers and consumers of local shellfish did not seem to contract typhoid fever.[1] This led him to hypothesize that a natural "self-purification process" was occurring, likely driven by antibiotic-producing microorganisms in the seawater.[1]

Experimental Protocols

Isolation of the Antibiotic-Producing Microorganism

Brotzu's methodology, as described in his 1948 publication "Ricerche su di un nuovo antibiotico" ("Research on a new antibiotic"), was elegantly straightforward given the resources at his disposal.[3][4]

-

Sample Collection: In July 1945, water samples were collected from the marine environment near a sewage outlet.[4]

-

Primary Culture: The water samples were plated on common agar (B569324) and incubated at ambient temperature.[4]

-

Isolation of Colonies: Numerous distinct bacterial and fungal colonies that grew on the agar plates were isolated for further study.[4]

Screening for Antibacterial Activity

Brotzu employed a direct antagonism screening method to identify antibiotic-producing isolates.

-

Culture of Isolates: Each isolated microorganism was streaked onto an agar plate and incubated for 3-4 days to allow for growth and diffusion of any potential metabolites into the medium.[4]

-

Challenge with Pathogens: A loopful of a broth culture of a pathogenic bacterium was then streaked near the zone of growth of the isolate.[4]

-

Observation: The plates were observed for the inhibition of the pathogenic bacteria's growth in the vicinity of the isolated microorganism, indicating the production of an antibiotic substance.[4]

-

Test Organisms: Brotzu screened for antagonistic activity against a panel of clinically relevant pathogens including Staphylococcus aureus, Eberthella typhi (Salmonella typhi), Vibrio cholerae, Bacillus anthracis, and Brucella melitensis.[4]

Through this screening process, a fungus identified as Cephalosporium acremonium was found to possess particularly strong and broad inhibitory properties.[4]

Data on Antibacterial Activity of Crude Filtrates

Brotzu's original publication does not contain quantitative data in the form of tables of inhibition zones or minimum inhibitory concentrations (MICs). However, he described the potent qualitative activity of crude filtrates from Cephalosporium acremonium cultures.

Table 1: Summary of Observed Antibacterial Activity by Brotzu

| Target Pathogen | Observed Activity |

| Staphylococcus aureus | Strong Inhibition[1] |

| Salmonella typhi | Strong Inhibition[2] |

| Brucella melitensis | Strong Inhibition[2] |

| Vibrio cholerae | Inhibition[4] |

| Bacillus anthracis | Inhibition[4] |

Early Clinical Applications

Demonstrating remarkable initiative, Brotzu used crude extracts of his "micetina Brotzu" (Brotzu's mold) to treat patients with infections.[5] He and his collaborator first tested the extract on themselves via intracutaneous and then subcutaneous injections to assess for toxicity, observing no adverse local or systemic reactions.[5] The extract was subsequently administered to patients suffering from typhoid, paratyphoid A and B, and brucellosis.[4] While he noted that intramuscular injections could be painful and that the therapeutic effect in brucellosis could be transient if the treatment was stopped too early, his work provided the first evidence of the clinical potential of this new antibiotic.[4]

The Oxford Contribution: Isolation and Characterization of this compound

Recognizing the limitations of his resources, Brotzu sent a culture of Cephalosporium acremonium to Sir Howard Florey's laboratory at the Sir William Dunn School of Pathology, University of Oxford, in 1948.[2] This initiated a period of intense research by a team that included E.P. Abraham and G.G.F. Newton, which culminated in the isolation of this compound.

Isolation of Multiple Antibiotic Substances

The Oxford team discovered that the fungus produced not one, but several antibiotic substances. These were named Cephalosporin P, Cephalosporin N, and this compound.[1]

-

Cephalosporin P: A steroid-like antibiotic with activity primarily against Gram-positive bacteria.

-

Cephalosporin N: Later identified as a new type of penicillin (Penicillin N).

-

This compound: A novel antibiotic with a broader spectrum of activity and, crucially, resistance to penicillinase, an enzyme that inactivates penicillin.[6]

Experimental Protocol for the Isolation of this compound

The following protocol is adapted from the 1956 publication by Newton and Abraham in the Biochemical Journal, which details the isolation of this compound.

1. Culture of Cephalosporium acremonium

-

The fungus was grown in a liquid medium containing corn-steep liquor and other nutrients, with controlled aeration and agitation.

2. Initial Purification from Culture Filtrate

-

Adsorption on Charcoal: The culture filtrate was acidified and passed through a column of activated charcoal to adsorb the antibiotic compounds.

-

Elution: The antibiotics were eluted from the charcoal using aqueous acetone.

-

Solvent Extraction: The eluate was concentrated and subjected to solvent extraction to separate the different cephalosporins. Cephalosporin P was extracted into an organic solvent, leaving Cephalosporins N and C in the aqueous phase.

3. Separation of Cephalosporin N and C

-

Ion-Exchange Chromatography: The aqueous solution containing Cephalosporins N and C was passed through a column of an anion-exchange resin (e.g., De-Acidite).

-

Fractional Elution: The column was eluted with a gradient of an appropriate buffer (e.g., pyridine-acetate), which separated the two compounds based on their different affinities for the resin.

4. Further Purification of this compound

-

Alumina Chromatography: The fractions containing this compound were further purified by chromatography on a column of alumina.

-

Crystallization: The purified this compound was crystallized as its sodium salt from an aqueous solution.

Visualizing the Discovery and Experimental Workflow

Logical Progression of this compound Discovery

Caption: Logical flow from Brotzu's initial observation to the isolation of this compound at Oxford.

Experimental Workflow for Isolation and Screening by Brotzu

Caption: Brotzu's experimental workflow for isolating and screening antibiotic-producing microorganisms.

Workflow for this compound Purification at Oxford

Caption: Simplified workflow for the purification of this compound by the Oxford team.

Conclusion

The discovery of this compound stands as a testament to the power of astute observation, scientific curiosity, and international collaboration. Giuseppe Brotzu's pioneering work in Sardinia laid the essential foundation, identifying a novel source of antibacterial compounds. The subsequent rigorous chemical and biological investigation by the team at Oxford University successfully isolated and characterized this compound, a molecule that would become the progenitor of one of the most clinically important classes of antibiotics. This journey from a sewage outfall to a life-saving therapeutic underscores the critical interplay between environmental microbiology and pharmaceutical chemistry in the ongoing search for new medicines.

References

- 1. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 2. opac.zbmed.de [opac.zbmed.de]

- 3. Penicillin and cephalosporin production: A historical perspective [medigraphic.com]

- 4. utecapoterra.it [utecapoterra.it]

- 5. Giuseppe Brotzu - Wikipedia [it.wikipedia.org]

- 6. Selective reminiscences of beta-lactam antibiotics: early research on penicillin and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antibiotic: A Technical History of Cephalosporin C's Isolation from Acremonium chrysogenum

A comprehensive guide for researchers and drug development professionals on the seminal discovery and isolation of Cephalosporin (B10832234) C, detailing the original experimental protocols, quantitative data, and the biosynthetic pathway of this foundational β-lactam antibiotic.

Introduction: A Serendipitous Discovery in Sardinian Waters

The story of cephalosporins begins not in a sterile laboratory, but in the coastal waters of Sardinia, Italy. In 1945, Italian physician and scientist Giuseppe Brotzu made a keen observation: the seawater near a sewage outfall, despite being contaminated, seemed to possess a self-purifying quality.[1] He hypothesized that this phenomenon was due to the antimicrobial activity of a microorganism present in the water. This hypothesis led him to isolate a fungus, initially identified as Cephalosporium acremonium, and now known as Acremonium chrysogenum.[1]

Brotzu's initial experiments with crude filtrates from this fungus demonstrated significant antibacterial activity, notably against Staphylococcus aureus, the causative agent of many infections.[2] His findings, published in 1948 in the local journal "Lavori dell'Istituto d'Igiene di Cagliari," laid the groundwork for the development of an entirely new class of antibiotics.[1][3] However, lacking the resources for further purification and characterization, Brotzu sent a culture of his promising fungus to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin. This act of scientific collaboration would prove pivotal in unlocking the potential of Cephalosporin C.

The Oxford Team and the Unraveling of a New Antibiotic Family

At Oxford's Sir William Dunn School of Pathology, a team of researchers led by Sir Edward Abraham and Guy Newton embarked on the arduous task of isolating and characterizing the active compounds from Brotzu's fungal culture. Their meticulous work revealed that Acremonium chrysogenum produced not one, but several distinct antibiotics.

Initially, they isolated a substance with limited activity against Gram-negative bacteria, which they named penicillin N. However, they soon discovered another, more intriguing compound that was resistant to penicillinase, an enzyme that inactivates penicillin. This novel, penicillinase-resistant antibiotic was named this compound.[4] The isolation of this compound, first reported in 1953, marked a significant breakthrough, offering a potential solution to the growing problem of penicillin-resistant bacteria.[4][5]

Early Experimental Protocols for this compound Isolation

Fermentation of Acremonium chrysogenum

The production of this compound begins with the fermentation of Acremonium chrysogenum in a suitable nutrient medium. Early studies utilized both complex and synthetic media to optimize antibiotic yield.

-

Inoculum and Culture Conditions: A seed culture of A. chrysogenum was typically prepared and then used to inoculate a larger fermentation vessel. The fermentation was carried out under aerobic conditions with agitation to ensure adequate oxygen supply.[2]

-

Fermentation Medium: While the exact composition of the initial medium used by Brotzu is not widely documented, later studies in the 1950s and 1960s developed various formulations. A common approach was to use a complex medium containing sources of carbon, nitrogen, and essential minerals. Key components often included:

-

Carbon Source: Sucrose or glucose were common carbon sources.[2]

-

Nitrogen Source: Corn steep liquor, meat meal, and ammonium (B1175870) acetate (B1210297) were used as nitrogen sources.

-

pH and Temperature: The pH of the medium was typically maintained between 6.0 and 7.2, and the fermentation was conducted at a temperature of 24-28°C.[2]

-

-

Fermentation Duration: The fermentation process was typically carried out for several days, with this compound production occurring as a secondary metabolite after the initial phase of fungal growth.

Initial Extraction and Purification

The process of isolating this compound from the fermentation broth involved multiple steps to remove impurities and concentrate the antibiotic.

-

Removal of Mycelia: The first step was the removal of the fungal mycelia from the liquid culture, usually achieved by filtration.

-

Decolorization and Initial Purification: The filtered broth was often treated with activated charcoal or alumina (B75360) to remove pigments and other impurities.[6]

-

Ion-Exchange Chromatography: A critical step in the purification process was the use of ion-exchange resins. This technique separates molecules based on their net charge. A multi-step process was often employed:[6]

-

Acidification: The decolorized filtrate was acidified.

-

Anion Removal: The acidified solution was passed through an anion-exchange resin (e.g., Amberlite IRA-400 in OH- form) to remove inorganic anions.

-

Adsorption of this compound: The effluent was then passed through a different ion-exchange resin (e.g., Amberlite IR-4B in H+ form) to which the this compound would bind.

-

Elution: The adsorbed this compound was then eluted from the resin using a buffer solution, such as ammonium acetate.

-

-

Solvent Precipitation: To further concentrate and purify the this compound, acetone (B3395972) was often added to the eluate. This would cause the antibiotic to precipitate out of the solution, leaving more soluble impurities behind.[6]

-

Crystallization: The final step involved the crystallization of this compound from the concentrated and purified solution, yielding a solid, more stable form of the antibiotic.

Quantitative Data from Early this compound Production

Obtaining precise quantitative data from the earliest studies on this compound is challenging due to the limitations of analytical techniques at the time and the variability in fermentation and purification methods. The following table summarizes representative data from later, more optimized processes, which provide an indication of the production levels that were eventually achieved.

| Parameter | Value | Reference |

| Fermentation Yield | ||

| Initial Shake Flask Cultures | 0.315 - 0.6 g/L | (Tabaraie et al. 2012), (Nigam et al. 2007) |

| Optimized Fermentor (Batch) | 0.399 g/L (399.52 µg/mL) | 7 |

| Purification | ||

| Adsorption Efficiency (SP825 Resin) | pH dependent, higher at lower pH | 8 |

Visualizing the Isolation and Biosynthesis of this compound

To better understand the workflow and the biological processes involved in producing this compound, the following diagrams illustrate the key steps.

Caption: Experimental workflow for the isolation of this compound.

Caption: Biosynthetic pathway of this compound in Acremonium chrysogenum.

Conclusion: A Legacy of Discovery and Innovation

The isolation of this compound from Acremonium chrysogenum stands as a landmark achievement in the history of medicine. It was a testament to the power of observation, scientific curiosity, and international collaboration. The pioneering work of Giuseppe Brotzu and the subsequent detailed characterization by the Oxford team not only provided a powerful new weapon against bacterial infections but also laid the foundation for the development of a vast and versatile class of cephalosporin antibiotics that remain indispensable in clinical practice today. This in-depth look at the original isolation process serves as a valuable guide for today's researchers, reminding us of the fundamental principles of natural product discovery and the enduring legacy of these early pioneers.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Giuseppe Brotzu - Wikipedia [it.wikipedia.org]

- 4. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]

- 7. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diaion.com [diaion.com]

The Core Mechanism of Cephalosporin C on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of Cephalosporin C, a foundational β-lactam antibiotic, on the bacterial cell wall. The focus is on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the ultimate bactericidal consequences. This document details the underlying biochemical pathways, presents quantitative data for analogous cephalosporins to illustrate binding affinities, and provides detailed experimental protocols for the elucidation of these mechanisms.

Executive Summary

This compound exerts its bactericidal effect by targeting the final stages of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1] As a β-lactam antibiotic, its mechanism is centered on the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial transpeptidases responsible for cross-linking the peptidoglycan matrix.[2] This inhibition of PBP function leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3] While this compound itself has modest antibacterial activity, it is a crucial precursor in the production of more potent semi-synthetic cephalosporins.[4] Understanding its core mechanism of action provides a fundamental framework for the development of novel β-lactam antibiotics.

The Molecular Ballet: this compound's Interaction with Penicillin-Binding Proteins

The primary molecular targets of all β-lactam antibiotics, including this compound, are the penicillin-binding proteins (PBPs).[1] PBPs are a group of enzymes, located in the bacterial periplasmic space, that catalyze the final transpeptidation step in peptidoglycan synthesis.[4] This process involves the formation of peptide cross-links between adjacent glycan chains, creating a rigid, mesh-like structure that encases the bacterial cell.[2]

The bactericidal action of this compound is a multi-step process:

-

Structural Mimicry : The β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine moiety of the natural PBP substrate.[2] This structural similarity allows it to fit into the active site of the PBP.

-

Covalent Bonding : The strained amide bond within the β-lactam ring is highly reactive. A serine residue in the active site of the PBP launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[3]

-

Enzyme Inactivation : This attack results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This covalent modification effectively inactivates the PBP, rendering it unable to perform its transpeptidation function.[4]

-

Disruption of Peptidoglycan Synthesis : With the PBPs inactivated, the cross-linking of the peptidoglycan layer is inhibited.[5][6] This leads to the accumulation of un-cross-linked peptidoglycan precursors and the formation of a structurally compromised cell wall.

-

Cell Lysis : The weakened cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[3]

The following diagram illustrates the inhibitory pathway of this compound on PBP-mediated peptidoglycan cross-linking.

References

- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of peptidoglycan cross-linking in growing cells of Escherichia coli by penicillins and cephalosporins, and its prevention by R factor-mediated beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Peptidoglycan Cross-Linking in Growing Cells of Escherichia coli by Penicillins and Cephalosporins, and Its Prevention by R Factor-Mediated Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Cephalosporin C Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalosporin (B10832234) C (CPC), a β-lactam antibiotic of immense clinical significance, is a secondary metabolite produced by the filamentous fungus Acremonium chrysogenum. Its intricate biosynthesis pathway, involving a series of enzymatic conversions, has been the subject of extensive research aimed at enhancing production yields for pharmaceutical applications. This technical guide provides an in-depth exploration of the core biosynthesis pathway of Cephalosporin C in fungi. It details the enzymatic steps, intermediate compounds, and the genetic regulation governing the process. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for key analytical and genetic manipulation techniques, and visualizations of the pathway and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction

This compound is the foundational molecule for a vast class of semi-synthetic cephalosporin antibiotics, valued for their broad spectrum of activity and low toxicity.[1] The industrial production of CPC relies on fermentation of high-yielding strains of Acremonium chrysogenum (also known as Cephalosporium acremonium).[1][2] Understanding the intricacies of its biosynthesis is paramount for targeted strain improvement and process optimization. This guide will systematically dissect the pathway, from precursor amino acids to the final CPC molecule, and provide practical insights into the experimental methodologies used to study this fascinating example of fungal secondary metabolism.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the condensation of three precursor amino acids and proceeds through a series of enzymatic reactions. The genes encoding the biosynthetic enzymes are organized into two main clusters: the "early" cluster and the "late" cluster.[3]

The pathway can be broadly divided into the following key stages:

-

Formation of the Tripeptide Intermediate: The process is initiated by the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

-

Cyclization to Isopenicillin N: The linear ACV tripeptide is then cyclized to form the first bioactive intermediate, isopenicillin N (IPN), which is a common precursor for both penicillins and cephalosporins.

-

Epimerization to Penicillin N: The L-α-aminoadipyl side chain of isopenicillin N is epimerized to the D-configuration, yielding penicillin N.

-

Ring Expansion and Hydroxylation: The five-membered thiazolidine (B150603) ring of penicillin N is expanded to a six-membered dihydrothiazine ring, characteristic of cephalosporins, to form deacetoxythis compound (DAOC). This is followed by hydroxylation to yield deacetylthis compound (DAC).

-

Final Acetylation: The final step involves the acetylation of deacetylthis compound to produce the end product, this compound.

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound.

Caption: The core biosynthesis pathway of this compound in Acremonium chrysogenum.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the genetic makeup of the fungal strain and the fermentation conditions. High-yielding industrial strains have been developed through classical mutagenesis and, more recently, genetic engineering.[4][5]

Table 1: Factors Influencing this compound Production

| Factor | Observation | Reference |

| Methionine Concentration | Increasing methionine concentration up to 4.0 g/L enhances CPC production by supplying sulfur. An optimal concentration of 0.4% is reported to stimulate fungal differentiation and increase antibiotic yield. | [1] |

| Carbon/Nitrogen (C/N) Ratio | A C/N ratio of 5.33 to 8.0 is reported to increase the synthesis rate of this compound. | [1] |

| Gene Overexpression (cefG) | Introduction of an extra copy of the cefG gene, encoding DAC acetyltransferase, in a high-producing strain resulted in up to a 100% promotion in CPC fermentation level. | [3] |

| Gene Overexpression (cefT) | Introduction of the cefT gene, a transporter, into A. chrysogenum doubled the CPC yield. | [3] |

| Fermentation Scale-up | Scaling up fermentation from a shake flask to a 14 L fermentor with optimized conditions (1% v/v inoculum, 1 vvm aeration, 400 rpm agitation, pH 4) resulted in a 3.4-fold increase in CPC concentration, reaching 399.52 µg/mL. | [6] |

| Proteomic Changes in High-Yielding Strains | In a high-yielding strain, CPC biosynthetic enzymes were significantly upregulated (up to 50-fold or more), with some enzymes constituting 1-3% of the cellular proteome. | [4] |

Table 2: this compound and Intermediate Concentrations during Fermentation

| Fermentation Time (hours) | This compound (mg/L) | Penicillin N (relative units) | Deacetoxythis compound (relative units) |

| 48 | Low | High | Low |

| 72 | Increasing (e.g., 5500-6000 mg/L in high-yielding strain) | Decreasing | Increasing |

| 120 | Peak (e.g., >10,000 mg/L in high-yielding strain) | Low | Low |

| 144 | Stable/Slight Decrease | Very Low | Very Low |

Note: The values presented are illustrative and can vary significantly depending on the strain and fermentation conditions. Data is compiled from multiple sources describing typical fermentation profiles.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Fermentation of Acremonium chrysogenum

This protocol describes a typical batch fermentation process for CPC production.

4.1.1. Media and Culture Conditions

-

Inoculum Medium (Seed Medium):

-

Sucrose: 30 g/L

-

Corn steep liquor: 35 g/L

-

(NH₄)₂SO₄: 10 g/L

-

CaCO₃: 5 g/L

-

KH₂PO₄: 2 g/L

-

pH adjusted to 6.5

-

-

Production Medium:

-

Sucrose: 100 g/L

-

Corn steep liquor: 20 g/L

-

(NH₄)₂SO₄: 15 g/L

-

CaCO₃: 10 g/L

-

KH₂PO₄: 5 g/L

-

DL-Methionine: 4 g/L

-

pH adjusted to 7.2[1]

-

4.1.2. Fermentation Procedure

-

Inoculate the seed medium with a spore suspension or mycelial fragments of A. chrysogenum.

-

Incubate the seed culture at 28°C for 48-72 hours with agitation (e.g., 200 rpm).[1]

-

Transfer the seed culture (e.g., 10% v/v) to the production medium in a bioreactor.

-

Maintain the fermentation at 28°C with controlled pH (e.g., 7.2, adjusted with 2M HCl or 2M KOH) and dissolved oxygen (DO) levels (e.g., above 30% saturation) through agitation and aeration.[1]

-

Collect samples periodically for analysis of biomass, substrate consumption, and CPC concentration. The fermentation typically runs for 120-144 hours.[1]

Caption: A typical workflow for the fermentation of Acremonium chrysogenum for CPC production.

HPLC Analysis of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound in fermentation broth.

4.2.1. Sample Preparation

-

Centrifuge the fermentation broth sample to remove mycelia.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered sample with the mobile phase as necessary to fall within the calibration curve range.

4.2.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 0.02 M sodium phosphate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A common mobile phase is a mixture of aqueous buffer and methanol.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 260 nm.[1]

-

Injection Volume: 20 µL.

-

Quantification: Based on a standard curve prepared with known concentrations of pure this compound.

Enzyme Assays

4.3.1. Isopenicillin N Synthase (IPNS) Assay

This coupled enzyme assay measures the activity of IPNS by detecting the formation of isopenicillin N.[8]

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT)

-

FeSO₄

-

Ascorbic acid

-

ACV (substrate)

-

β-lactamase I

-

-

Procedure:

-

The reaction is initiated by the addition of the purified IPNS enzyme extract.

-

IPNS converts ACV to isopenicillin N.

-

β-lactamase I hydrolyzes the β-lactam ring of isopenicillin N, producing a penicilloic acid.

-

The formation of the acidic product is continuously monitored by titrating with a standard NaOH solution using a pH-stat. The rate of NaOH consumption is proportional to the IPNS activity.

-

4.3.2. Deacetylthis compound (DAC) Acetyltransferase Assay

This assay measures the final step in CPC biosynthesis.[9]

-

Reaction Mixture:

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Deacetylthis compound (substrate)

-

[¹⁴C]-Acetyl-CoA (radiolabeled co-substrate)

-

-

Procedure:

-

The reaction is started by adding the enzyme extract.

-

The mixture is incubated at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the product, [¹⁴C]-Cephalosporin C, is separated from the unreacted [¹⁴C]-Acetyl-CoA using paper chromatography or HPLC.

-

The radioactivity of the CPC spot is quantified using a scintillation counter to determine the enzyme activity.

-

Genetic Manipulation of Acremonium chrysogenum

4.4.1. Protoplast Transformation

This is a common method for introducing foreign DNA into A. chrysogenum.[3][10]

-

Grow the fungal mycelium in a suitable liquid medium.

-

Harvest and wash the mycelium.

-

Treat the mycelium with a lytic enzyme mixture (e.g., containing cellulase (B1617823) and β-glucuronidase) to digest the cell wall and release protoplasts.

-

Purify the protoplasts by filtration and centrifugation.

-

Mix the protoplasts with the transforming DNA (e.g., a plasmid containing the gene of interest and a selection marker) in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂.

-

Plate the transformation mixture on a selective regeneration medium.

-

Incubate until transformants appear and then subculture them for further analysis.

4.4.2. CRISPR-Cas9 Mediated Gene Disruption

The CRISPR-Cas9 system has been adapted for efficient gene editing in A. chrysogenum.[11][12]

Caption: A generalized workflow for CRISPR-Cas9 mediated gene disruption in A. chrysogenum.

Regulatory Networks Influencing Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the cef genes and the availability of precursors.

-

Transcriptional Regulation: Several transcription factors have been identified that influence the expression of the CPC biosynthesis genes. For example, the velvet complex, a global regulator in fungi, has been shown to control the expression of cef genes in A. chrysogenum.

-

Precursor Supply: The availability of the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine is a critical factor. The biosynthesis of these amino acids is interconnected with primary metabolism and is subject to its own regulatory mechanisms.

-

Environmental Factors: As indicated in Table 1, fermentation conditions such as pH, temperature, and nutrient availability have a profound impact on CPC production, often by influencing both fungal growth and the expression of biosynthetic genes.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound | MDPI [mdpi.com]

- 6. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A coupled enzyme assay for isopenicillin N synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Asexual this compound Producer Acremonium chrysogenum Carries a Functional Mating Type Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improvement of the CRISPR-Cas9 mediated gene disruption and large DNA fragment deletion based on a chimeric promoter in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Enzymes of the Cephalosporin C Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the key enzymes integral to the biosynthesis of Cephalosporin (B10832234) C, a foundational molecule for a significant class of β-lactam antibiotics. The pathway involves a series of enzymatic conversions, starting from amino acid precursors and culminating in the formation of the cephalosporin nucleus. Understanding the characteristics and mechanisms of these enzymes is crucial for strain improvement, pathway engineering, and the development of novel antibiotics.

The biosynthesis of Cephalosporin C begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[1] This initial step is catalyzed by a large multifunctional enzyme, setting the stage for the subsequent cyclization and ring expansion reactions that form the characteristic bicyclic structure of cephalosporins.[1][2]

Key Enzymes in the Pathway

The core enzymatic steps in the this compound biosynthetic pathway are catalyzed by four key enzymes:

-

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)

-

Isopenicillin N synthase (IPNS)

-

Deacetoxythis compound synthase (DAOCS)

-

Deacetylthis compound synthase (DACS)

The following sections will delve into the specifics of each enzyme, including their function, quantitative data, and relevant experimental protocols.

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)

ACVS is a large, multifunctional non-ribosomal peptide synthetase (NRPS) that catalyzes the first committed step in the biosynthesis of all penicillin and cephalosporin antibiotics.[3][4][5] It orchestrates the ATP-dependent condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[6] The formation of this tripeptide is a potential rate-limiting step in the overall pathway.[3]

Quantitative Data for ACVS

| Parameter | Value | Organism | Reference |

| EC Number | 6.3.2.26 | - | [5] |

| Substrates | ATP, L-α-aminoadipate, L-cysteine, L-valine | - | [5] |

| Products | AMP, Diphosphate, N-[L-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine | - | [5] |

Further quantitative data for ACVS is limited due to the enzyme's large size and instability, which makes it challenging to purify and characterize.[6]

Experimental Protocols

Cell-Free Assay for ACVS Activity

A cell-free assay system is essential for studying the activity and kinetics of ACVS.[4]

-

Enzyme Source: Crude or purified ACVS from a producing organism like Acremonium chrysogenum or Streptomyces clavuligerus.[3][4]

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl) at optimal pH

-

ATP

-

L-α-aminoadipic acid

-

L-cysteine

-

L-valine (radiolabeled, e.g., [14C]-L-valine, for detection)

-

Dithiothreitol (DTT) as a reducing agent

-

Mg2+ ions

-

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Quenching: The reaction is stopped, for example, by adding acid to precipitate the protein.

-

Detection of Product (LLD-ACV): The radiolabeled tripeptide product is separated from the unreacted radiolabeled substrate using techniques like high-performance liquid chromatography (HPLC) or paper chromatography, followed by quantification of radioactivity.

Purification of ACVS

The purification of ACVS is challenging due to its instability.[4] A typical purification protocol might involve:

-

Cell Lysis: Breaking open the cells to release the enzyme.

-

Fractionation: Using techniques like ammonium (B1175870) sulfate (B86663) precipitation to partially purify the enzyme.

-

Chromatography: A series of column chromatography steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, to further purify the enzyme.[5]

Isopenicillin N synthase (IPNS)

IPNS, also known as isopenicillin N synthetase, is a non-heme iron-dependent dioxygenase.[7] It catalyzes the oxidative cyclization of the linear tripeptide LLD-ACV to form the bicyclic compound isopenicillin N, which contains the characteristic β-lactam and thiazolidine (B150603) rings of the penicillin core.[7][8] This is a crucial step in the biosynthesis of both penicillins and cephalosporins.[7]

Quantitative Data for IPNS

| Parameter | Value | Organism | Reference |

| EC Number | 1.21.3.1 | - | [7] |

| Cofactors | Fe2+, O2 | Cephalosporium acremonium | [9] |

| Turnover Number | ~200 catalytic events per molecule (with GSH and ascorbate) | Cephalosporium acremonium | [9] |

| Optimal Fe2+ Concentration | ~10 µM | Cephalosporium acremonium | [9] |

Experimental Protocols

IPNS Activity Assay

The activity of IPNS can be measured by monitoring the conversion of LLD-ACV to isopenicillin N.

-

Enzyme Source: Purified IPNS.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl) at optimal pH

-

LLD-ACV

-

FeSO4

-

Ascorbate (to maintain iron in the reduced state)

-

Dithiothreitol (DTT)

-

-

Incubation: The reaction is carried out in the presence of oxygen at an optimal temperature.

-

Quenching: The reaction can be stopped by adding EDTA, which chelates the Fe2+ ions.[9]

-

Detection of Product (Isopenicillin N): The product can be quantified by HPLC analysis or by a bioassay that measures its antibiotic activity against a susceptible bacterial strain.

Deacetoxythis compound synthase (DAOCS)

DAOCS, also referred to as penicillin N expandase, is a 2-oxoglutarate-dependent dioxygenase that catalyzes the ring expansion of penicillin N.[10][11] This reaction converts the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxythis compound (DAOC), a key step that differentiates the cephalosporin pathway from the penicillin pathway.[10][11] In some fungi like Acremonium chrysogenum, DAOCS is part of a bifunctional enzyme that also possesses DACS activity.[11]

Quantitative Data for DAOCS

| Parameter | Value | Organism | Reference |

| EC Number | 1.14.20.1 | - | [10][11] |

| Substrates | Penicillin N, 2-oxoglutarate, O2 | - | [10] |

| Products | Deacetoxythis compound, succinate, CO2, H2O | - | [10] |

Detailed kinetic parameters such as Km and kcat are often determined for specific wild-type and engineered variants of DAOCS and can vary significantly.

Experimental Protocols

DAOCS Activity Assay

The activity of DAOCS is typically measured by monitoring the formation of DAOC from penicillin N.

-

Enzyme Source: Purified DAOCS.

-

Reaction Mixture:

-

Buffer (e.g., MOPS or Tris-HCl) at optimal pH

-

Penicillin N

-

2-oxoglutarate

-

FeSO4

-

Ascorbate

-

-

Incubation: The reaction is incubated with shaking to ensure adequate oxygen supply at an optimal temperature.

-

Quenching: The reaction is usually stopped by adding a strong acid (e.g., perchloric acid) or a metal chelator (e.g., EDTA).

-

Detection of Product (DAOC): The product is quantified using HPLC with UV detection. The separation of substrate and product allows for accurate determination of the reaction rate.

Deacetylthis compound synthase (DACS)

DACS is another 2-oxoglutarate-dependent oxygenase that catalyzes the hydroxylation of deacetoxythis compound (DAOC) at the C-3 methyl group to form deacetylthis compound (DAC).[12][13] This hydroxylation is a chemically challenging step and is crucial for the subsequent acetylation to form this compound.[12][13]

Quantitative Data for DACS

| Parameter | Value | Organism | Reference |

| Cofactors | Iron, oxygen, ascorbic acid, 2-oxoglutarate | Streptomyces clavuligerus | [12] |

Kinetic parameters for DACS are often reported in the context of directed evolution studies aimed at improving its activity towards non-natural substrates. Engineered variants can show significantly higher kcat/Km values compared to the native enzyme.[14]

Experimental Protocols

DACS Activity Assay

The activity of DACS is determined by measuring the conversion of DAOC to DAC.

-

Enzyme Source: Purified DACS.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl) at optimal pH

-

DAOC

-

2-oxoglutarate

-

FeSO4

-

Ascorbate

-

-

Incubation: The reaction is incubated with aeration at an optimal temperature.

-

Quenching: The reaction is terminated, for example, by adding methanol (B129727) or a strong acid.

-

Detection of Product (DAC): The product is quantified by HPLC, which allows for the separation and measurement of both the substrate (DAOC) and the product (DAC).

This compound Biosynthetic Pathway Diagram

Caption: The enzymatic pathway for this compound biosynthesis.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for characterizing biosynthetic enzymes.

References

- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regulation of ACV synthetase in penicillin- and cephalosporin-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACV synthetase - Wikipedia [en.wikipedia.org]

- 6. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]

- 8. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Factors affecting the isopenicillin N synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]

- 11. Deacetoxythis compound synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified Deacetylthis compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified Deacetylthis compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

A Technical Guide to the Genetic Regulation of Cephalosporin C Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate genetic and molecular mechanisms that govern the production of Cephalosporin (B10832234) C (CPC), a vital precursor for a broad class of semi-synthetic cephalosporin antibiotics. The industrial production of CPC relies exclusively on the filamentous fungus Acremonium chrysogenum (reclassified as Hapsidospora chrysogena).[1][2] Understanding the genetic regulation of its biosynthesis is paramount for targeted strain improvement and optimization of fermentation processes. This document details the biosynthetic pathway, key regulatory genes, influential signaling pathways, and the experimental methodologies used to elucidate these complex systems.

The Cephalosporin C Biosynthetic Pathway

The biosynthesis of CPC is a complex process involving multiple enzymatic steps encoded by a series of genes organized into two main clusters on different chromosomes.[3] The "early" gene cluster is located on chromosome VII and the "late" cluster is on chromosome II.[4]

Early Biosynthesis Steps (Cytosol and Peroxisome):

The pathway begins in the cytosol with the condensation of three precursor amino acids: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine.[1][5]

-

ACV Synthesis: The non-ribosomal peptide synthetase (NRPS) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, encoded by the pcbAB gene, catalyzes the formation of the tripeptide ACV.[3][5]

-

IPN Formation: The ACV is then cyclized by isopenicillin N (IPN) synthase, the product of the pcbC gene, to form isopenicillin N, which features the characteristic β-lactam ring structure.[3][5]

-

Epimerization to Penicillin N: IPN is transported into peroxisomes where it is epimerized to penicillin N. This step is catalyzed by a two-component system encoded by cefD1 (IPN-CoA synthetase) and cefD2 (IPN-CoA epimerase).[3][5]

Late Biosynthesis Steps (Cytosol):

Penicillin N is transported back to the cytosol for the final conversion steps.

-

Ring Expansion to DAOC: The five-membered thiazolidine (B150603) ring of penicillin N is expanded into a six-membered dihydrothiazine ring to form deacetoxythis compound (DAOC).[5]

-

Hydroxylation to DAC: DAOC is then hydroxylated to produce deacetylthis compound (DAC).[5] In A. chrysogenum, these two steps (ring expansion and hydroxylation) are catalyzed by a single bifunctional enzyme, DAOC synthase/DAC hydroxylase, which is encoded by the cefEF gene.[3][6]

-

Acetylation to CPC: The final step is the acetylation of DAC by DAC-acetyltransferase, encoded by the cefG gene, to produce the final product, this compound.[3][5]

Key Genes and Transcription Factors in Regulation

The expression of the CPC biosynthetic genes is tightly controlled by a network of regulatory proteins, including both positive and negative regulators.

-

AcveA : A homolog of veA from Aspergillus, AcveA is a positive regulator that controls the transcription of all major CPC biosynthesis genes (pcbAB, pcbC, cefD1, cefD2, cefEF, and cefG). Disruption of AcveA leads to a significant decrease in CPC yield, while its overexpression has been shown to increase CPC production by 22.7%.[3]

-

cefR : This gene encodes a zinc finger transcription factor that positively regulates the transcription of cefEF. A cefR knockout mutant exhibits delayed cefEF transcription and accumulation of penicillin N, resulting in reduced CPC yield.[3] Overexpression of cefR along with cefP can boost CPC yield by approximately 50%.[3]

-

AcmybA : This Myb-domain-containing transcription factor acts as a negative regulator of both conidiation and CPC production. Deletion of AcmybA results in the overproduction of CPC, whereas its overexpression leads to decreased transcription of pcbC and cefEF and a lack of CPC production.[7][8]

-

cefP : Encodes a transmembrane protein located on the peroxisome that is crucial for the epimerization of IPN to penicillin N. Disruption of cefP leads to the accumulation of IPN and a complete loss of CPC production.[3]

-

cefM : Found downstream of cefD1, this gene is also essential for CPC biosynthesis. Its disruption causes the accumulation of penicillin N and abolishes CPC production, suggesting a role in transporting penicillin N from the peroxisome to the cytoplasm.[3]

-

PACC : A zinc-finger transcription factor involved in pH regulation. It has been shown to bind to consensus sites in the promoter regions of four CPC biosynthesis genes, suggesting its involvement in their transcriptional regulation.[9]

-

cre1 : This gene encodes a glucose repressor protein. In contrast to other fungi, its transcription in a wild-type A. chrysogenum strain is increased in the presence of glucose. However, this glucose-dependent upregulation is absent in a high-producing strain, suggesting that deregulation of cre1 is linked to enhanced CPC production.[10]

Influence of Signaling Pathways and Environmental Factors

CPC production is a secondary metabolic process, heavily influenced by primary metabolism and environmental cues, particularly nutrient availability.

-

Carbon Source Regulation: CPC production is subject to carbon catabolite repression. High concentrations of readily metabolizable carbon sources like glucose can repress the expression of biosynthetic genes.[11] This repression is mediated in part by the cre1 gene.[10] The use of poorer carbon sources can lead to higher specific production of cephalosporins.[11]

-

Nitrogen Source Regulation: The type and concentration of the nitrogen source also affect CPC synthesis. Certain nitrogen sources can cause repression of the β-lactam antibiotic pathway enzymes.[12] Glutamate, glutamine, and alanine (B10760859) have been shown to inhibit production, while lysine (B10760008) and α-aminoadipate are stimulatory.[12]

-

Methionine Induction: The addition of methionine is a well-known strategy to enhance CPC production.[7] Transcriptomic analysis has shown that methionine upregulates genes related to cysteine metabolism (a precursor) and activates primary metabolic pathways to supply energy and additional precursors for CPC synthesis.[13]

-

Autophagy Regulation: Autophagy, the process of cellular self-digestion, plays a role in CPC production. Since CPC is typically produced during the stationary phase when nutrients are limited, autophagy is induced.[14] Disruption of autophagy-related genes, such as Acatg1 and Acatg8, has been shown to significantly increase CPC yield. This is likely due to the retention of biosynthetic enzymes that would otherwise be degraded, and it is also associated with the elevated expression of cephalosporin biosynthetic genes.[14]

Quantitative Data Summary

Quantitative analysis of gene expression and metabolite production is crucial for understanding regulatory mechanisms and for guiding metabolic engineering efforts.

Table 1: Gene Expression in High-Producing vs. Wild-Type Strains (Comparison of A. chrysogenum RNCM F-4081D (High-Producing, >100-fold more CPC) vs. ATCC 11550 (Wild-Type))

| Gene | Function | Relative Expression Change in High-Producing Strain | Reference |

| pcbAB | ACV Synthetase | Significantly Higher Transcription | [3] |

| pcbC | IPN Synthase | Significantly Higher Transcription | [3] |

| cefD1 | IPN-CoA Synthetase | Significantly Higher Transcription | [3] |

| cefD2 | IPN-CoA Epimerase | Significantly Higher Transcription | [3] |

| cefEF | DAOC/DAC Synthase/Hydroxylase | Significantly Increased | [3] |

| cefG | DAC Acetyltransferase | Significantly Higher Transcription | [3] |

| cefM | Putative Transporter | Upregulated | [3] |

| cefR | Transcription Factor | Upregulated | [3] |

Table 2: Effect of Genetic Modifications on CPC Production

| Genetic Modification | Strain Background | Effect on CPC Production | Reference |

| Overexpression of AcveA | A. chrysogenum | +22.7% increase | [3] |

| Deletion of AcmybA (ΔAcmybA) | A. chrysogenum | Overproduced CPC | [7][8] |

| Disruption of Acatg1 | A. chrysogenum | Significantly enhanced yield | [14] |

| Disruption of Acatg8 (ΔAcatg8) | A. chrysogenum | 3-fold increase | [14] |

| Overexpression of cefP and cefR | A. chrysogenum | ~50% increase | [3] |

| Co-expression of cefEF & cefG | A. chrysogenum Wild-Type | 3.19-fold increase | |

| Co-expression of cefEF & cefG | Industrial High-Yield Strain | +22.2% increase (6.09 g/L to 7.45 g/L) | [15] |

| Increased copy number of cefEF | A. chrysogenum | Reduced DAOC byproduct by 50% | [6][16] |

| Addition of 5 mM Spermidine | High-Yielding Strain | +15-20% increase (~11.5 g/L to ~13.3 g/L) |

Experimental Protocols

The following sections outline common methodologies employed in the study of CPC genetic regulation.

Fungal Strains and Culture Conditions

-

Strains: Acremonium chrysogenum ATCC 11550 (wild-type) and various high-producing industrial strains (e.g., RNCM F-4081D) are commonly used.[2][3][17]

-

Media:

-

Complete Culture Medium (CCM): Used for general growth and maintenance of fungal strains.[18]

-

Minimal Medium (MM): Used for specific experiments where nutrient composition needs to be strictly controlled.[18]

-

Fermentation Medium: Complex media containing specific carbon (e.g., glucose, sucrose), nitrogen (e.g., ammonium (B1175870) sulfate), and sulfur (e.g., methionine) sources to optimize for CPC production.[19]

-

-

Incubation: Liquid cultures are typically grown in flasks at 27-28°C with shaking (e.g., 180 rpm).[18]

Genetic Manipulation

-

Protoplast Transformation: A standard method for introducing foreign DNA into A. chrysogenum. This involves enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up DNA in the presence of agents like PEG and CaCl₂.[6][18]

-

Agrobacterium tumefaciens-Mediated Transformation (ATMT): An efficient method for gene transfer, particularly useful for generating knockout mutants and for transforming high-yield industrial strains.[20][21]

-

Gene Disruption/Silencing:

-

Homologous Recombination: Used to create gene knockouts by replacing the target gene with a selectable marker cassette.

-

RNA Interference (RNAi): Used to silence the transcription of target genes.[3]

-

Gene Expression Analysis (qPCR)

-

RNA Extraction: Total RNA is isolated from fungal mycelia collected at different time points during fermentation.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using reverse transcriptase.

-

Quantitative Real-Time PCR (qPCR): The relative transcript levels of target genes are quantified using a qPCR system with a fluorescent dye like SYBR Green.[22] Expression levels are typically normalized to a stably expressed reference gene (e.g., rpsJ, actin, or tubulin).[22] The 2-ΔΔCT method is commonly used for relative quantification.[23]

Metabolite Quantification (HPLC)

-

Sample Preparation: Aliquots of the culture broth are collected at various time points, centrifuged to remove mycelia, and the supernatant is used for analysis.

-

High-Performance Liquid Chromatography (HPLC): The concentration of CPC and related β-lactam intermediates (like DAOC and DAC) in the culture supernatant is determined by HPLC.[20]

-

Column: A reverse-phase column such as ODS-A is typically used.[20]

-

Mobile Phase: A common mobile phase might consist of a mixture of an ion-pairing agent (e.g., CTAB), acetonitrile, and an acid (e.g., phosphoric acid) in water.[20]

-

Detection: Detection is performed using a UV detector, typically at a wavelength of 254 nm or 260 nm.[20][19]

-

Conclusion

The genetic regulation of this compound production in Acremonium chrysogenum is a multi-layered system involving clustered biosynthetic genes, a complex network of positive and negative transcription factors, and significant influence from cellular signaling pathways responsive to environmental conditions. High-producing industrial strains often exhibit a balanced and fine-tuned upregulation of the entire biosynthetic pathway. Future advances in enhancing CPC titers will likely stem from sophisticated metabolic engineering approaches, informed by 'omics' data, that target these key regulatory nodes. The development of more efficient multigene co-expression systems and a deeper understanding of the global regulatory networks will provide powerful tools to further optimize this industrially crucial microorganism.[3][15]

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

- 8. A Myb transcription factor represses conidiation and this compound production in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbon Catabolite Regulation of Cephalosporin Production in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationship between nitrogen assimilation and cephalosporin synthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhancing the production of this compound through modulating the autophagic process of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the this compound Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. Polyamines Upregulate this compound Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Differential gene expression analysis shows that cephalosporin resistance is intrinsic to Clostridioides difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

"Cephalosporin C chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Cephalosporin (B10832234) C. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

Cephalosporin C is a β-lactam antibiotic and a member of the cephalosporin class.[1] Its core structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key substituents include an acetoxymethyl group at position 3 and a D-α-aminoadipyl side chain at position 7.[2]

IUPAC Name: (6R,7R)-3-[(Acetyloxy)methyl]-7-[(5R)-5-amino-5-carboxypentanamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][3]

Chemical Formula: C₁₆H₂₁N₃O₈S[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Weight | 415.42 g/mol | [1][3][4][5] |

| Appearance | Monoclinic crystals | |

| Melting Point | Data not available | [6] |

| Solubility | Soluble in water; Practically insoluble in ethanol (B145695) and ether. | [7] |

| pKa Values | <2.6, 3.1, 9.8 | |

| UV Maximum (λmax) | 260 nm (in aqueous solution) | [7] |

| Optical Rotation | [α]D²⁰ +103° (in H₂O) | |

| Stability | Aqueous solutions are stable at pH 2.5 to 8. |

Experimental Protocols

This section outlines general methodologies for the determination of key properties of cephalosporins, based on established analytical techniques.

Determination of Solubility

A standard method for determining the aqueous solubility of a compound like this compound involves the shake-flask method.

Protocol:

-

An excess amount of solid this compound is added to a known volume of purified water in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

The experiment is performed in triplicate to ensure accuracy.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for an accurate measurement.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Assessment of pH and Temperature Stability

The stability of this compound in aqueous solutions at various pH values and temperatures can be assessed using a stability-indicating HPLC method.

Protocol:

-

A series of buffer solutions with different pH values (e.g., covering the range of pH 2 to 10) are prepared.

-

A known concentration of this compound is dissolved in each buffer solution.

-

Aliquots of each solution are stored at different constant temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At specified time intervals, samples are withdrawn and analyzed by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and detect the formation of any degradation products.

-

The degradation kinetics can be determined by plotting the concentration of this compound versus time for each condition.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, taking advantage of its chromophore which absorbs in the UV region.

Protocol:

-

A standard stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., purified water or a buffer solution).

-

A series of calibration standards are prepared by diluting the stock solution to various known concentrations.

-

The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which is approximately 260 nm for this compound.

-

A calibration curve is constructed by plotting absorbance versus concentration.

-

The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis

Reversed-phase HPLC is a powerful technique for the separation, quantification, and purity assessment of this compound.

Protocol:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is adjusted to optimize the separation.

-

Standard and Sample Preparation: Standard solutions of this compound at known concentrations and solutions of the test sample are prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound (around 260 nm).

-

Injection Volume: A fixed volume (e.g., 20 µL) is injected.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the peak areas of the standards from a calibration curve. Purity is assessed by examining the chromatogram for the presence of any additional peaks.

Biological Activity and Pathways

Biosynthesis of this compound

This compound is a secondary metabolite produced by the filamentous fungus Acremonium chrysogenum. The biosynthetic pathway is a complex series of enzymatic reactions. It begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine.

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action

Cephalosporins, including this compound, are bactericidal antibiotics that exert their effect by interfering with the synthesis of the bacterial cell wall.[8][9]

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[8][9] Peptidoglycan provides structural integrity to the bacterial cell wall.

-